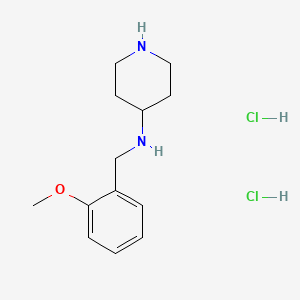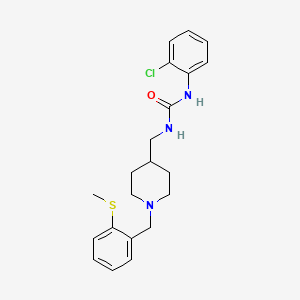
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide acts as a potent and selective inhibitor of various protein kinases, including cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide can disrupt the cell cycle and induce apoptosis in cancer cells, reduce inflammation, and enhance cognitive function and memory.
Biochemical and Physiological Effects:
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide inhibits the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis. In inflammation, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide enhances cognitive function and memory by increasing the activity of the protein kinase AKT and the transcription factor cAMP response element-binding protein (CREB).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide in lab experiments is its potent and selective inhibition of various protein kinases, making it an effective tool for studying the role of these kinases in various diseases. However, one limitation of using 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is its potential off-target effects, which may affect the interpretation of the results obtained from lab experiments.
Orientations Futures
There are several future directions for the study of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide. One direction is to investigate the potential therapeutic applications of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide in vivo, including its bioavailability, metabolism, and toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide on various protein kinases and its potential off-target effects.
Conclusion:
In conclusion, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis method of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide involves several steps, and it has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide acts as a potent and selective inhibitor of various protein kinases, and it has several biochemical and physiological effects. While 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has advantages in lab experiments, such as its potent and selective inhibition of protein kinases, it also has limitations, such as its potential off-target effects. There are several future directions for the study of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide, including investigating its potential therapeutic applications in other diseases, studying its pharmacokinetics and pharmacodynamics in vivo, and understanding the molecular mechanisms underlying its effects on protein kinases.
Méthodes De Synthèse
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide involves several steps, including the condensation of 3-acetylphenylboronic acid with 6-bromo-1H-indole-2-carboxylic acid, followed by the coupling of the resulting intermediate with 4-amino-2,6-dimethylpyrimidine. The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid chloride to yield 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to inhibit the growth of tumor cells by targeting the protein kinases involved in cell proliferation and survival. In inflammation research, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In neurological disorder research, 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide has been shown to enhance cognitive function and memory.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18(32)21-6-4-7-22(15-21)29-26(33)20-9-12-30(13-10-20)24-16-25(28-17-27-24)31-14-11-19-5-2-3-8-23(19)31/h2-8,11,14-17,20H,9-10,12-13H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJXKSNVWRCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(3-acetylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(furan-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2793381.png)

![(7-Oxabicyclo[2.2.1]heptan-2-YL)methanesulfonyl chloride](/img/structure/B2793386.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793387.png)
![8-[2-(7-methyl-1H-indol-3-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2793388.png)



![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)
![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)
![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)
![N-[[4-(6-Oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2793403.png)